molecular formula C8H16N4S B13218170 3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B13218170
M. Wt: 200.31 g/mol
InChI Key: BBNVOFQOZUVPDY-UHFFFAOYSA-N
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Description

3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-amino-3-methylbutyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole include other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

3-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butan-2-amine

InChI

InChI=1S/C8H16N4S/c1-6(2)7(9)4-13-8-11-10-5-12(8)3/h5-7H,4,9H2,1-3H3

InChI Key

BBNVOFQOZUVPDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC1=NN=CN1C)N

Origin of Product

United States

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